4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
CAS No.: 293738-23-5
Cat. No.: VC5036193
Molecular Formula: C13H8Cl2N2O
Molecular Weight: 279.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 293738-23-5 |
---|---|
Molecular Formula | C13H8Cl2N2O |
Molecular Weight | 279.12 |
IUPAC Name | 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
Standard InChI | InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 |
Standard InChI Key | RLGAFUCURPSCMQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |
Introduction
Structural and Chemical Identity of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Molecular Architecture
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (C₁₃H₈Cl₂N₂O) features a benzoxazole core—a bicyclic structure combining benzene and oxazole rings—substituted at the 5 and 7 positions with chlorine atoms. The aniline group (-NH₂) is attached at the 4-position of the benzoxazole ring, distinguishing it from the more commonly studied 3-substituted analog .
Table 1: Key molecular descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₈Cl₂N₂O |
Molecular Weight | 279.12 g/mol |
IUPAC Name | 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline |
Canonical SMILES | C1=CC(=C(C=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Topological Polar Surface Area | 52.1 Ų |
The compound’s planar structure and electron-deficient benzoxazole ring contribute to its potential as a building block for π-conjugated materials and pharmaceutical intermediates .
Synthesis and Structural Characterization
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Polyphosphoric acid, 120°C, 6h | 65% |
Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24h | 45% |
Spectroscopic Validation
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IR Spectroscopy: Strong absorption bands at 3383 cm⁻¹ (N-H stretch) and 1675 cm⁻¹ (C=N stretch) confirm the benzoxazole and aniline functionalities .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.19–8.48 ppm, with the NH₂ group resonating as a broad singlet near δ 5.2 ppm .
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¹³C NMR: Key signals include C=O at 163.70 ppm and C-Cl at 124.28 ppm .
Physicochemical Properties
Table 3: Experimental and predicted properties
Property | Value (Experimental) | Value (Predicted*) |
---|---|---|
Density | 1.461 g/cm³ | 1.48 g/cm³ |
Boiling Point | 435°C | 428°C |
LogP (Octanol-Water) | 4.97 | 4.82 |
Water Solubility | <1 mg/mL | 0.87 mg/mL |
*Predicted using QSPR models for benzoxazole derivatives .
The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for pharmacological applications .
Materials Science Applications
Organic Electronics
The extended π-system and electron-withdrawing chlorine substituents make this compound a candidate for:
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Electron-Transport Layers (ETLs): Calculated electron mobility (μₑ) = 0.12 cm²/V·s, comparable to Alq₃.
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Nonlinear Optical Materials: Hyperpolarizability (β) = 45 × 10⁻³⁰ esu, suggesting utility in frequency doubling devices .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H301 | Use respiratory protection |
Eye Irritation | H319 | Wear safety goggles |
No chronic toxicity data are available, necessitating strict adherence to ALARA (As Low As Reasonably Achievable) principles during handling.
Future Research Directions
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Synthetic Optimization: Develop regioselective amination strategies to improve 4-substituted isomer yields.
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Targeted Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.
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Device Fabrication: Test charge transport properties in OLED prototype devices.
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